molecular formula C14H20BNO4 B1313038 Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate CAS No. 741709-57-9

Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate

Cat. No. B1313038
M. Wt: 277.13 g/mol
InChI Key: LARSIMPPYZOXGK-UHFFFAOYSA-N
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Description

Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate is a chemical compound with the molecular formula C13H20BNO3 . It is commonly used in the field of medicine and as a chemical intermediate .


Molecular Structure Analysis

The molecular structure of Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate has been corroborated by FTIR, 1H and 13C NMR spectroscopy and MS .


Chemical Reactions Analysis

4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, a related compound, may be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate. It can also be used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .


Physical And Chemical Properties Analysis

The boiling point of Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate is predicted to be 542.8±50.0 °C and its density is predicted to be 1.25±0.1 g/cm3 .

Scientific Research Applications

Syntheses of (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes

Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate and related compounds have significant applications in scientific research, particularly in chemical syntheses. Takagi and Yamakawa (2013) explored the synthesis of arenes containing the dioxaborolane group through Pd-catalyzed borylation. This method was effective for arylbromides with sulfonyl groups, indicating its utility in synthesizing complex organic molecules (Takagi & Yamakawa, 2013).

Crystal Structure and DFT Study of Boric Acid Ester Intermediates

Huang et al. (2021) focused on the synthesis and structural analysis of boric acid ester intermediates, which are crucial for understanding the properties and potential applications of such compounds. Their work involved crystallographic and conformational analyses, providing insights into the physicochemical properties of these molecules (Huang et al., 2021).

Application in the Synthesis of Electron Transport Materials

Xiangdong et al. (2017) demonstrated the use of dioxaborolane derivatives in the synthesis of electron transport materials (ETMs), which are vital in various electronic applications. Their synthesis method was efficient and practical, highlighting the importance of these compounds in material science (Xiangdong et al., 2017).

Novel Fluorescent Probes Synthesis

You-min (2014) developed new fluorescent probes using a compound similar to Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate. This research contributes to the field of biochemistry, where fluorescent probes are essential for imaging and diagnostic purposes (You-min, 2014).

Safety And Hazards

The safety information for Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate indicates that it has a signal word of “Warning” with hazard statements H302-H315-H319-H335. Precautionary statements include P261-P305+P351+P338 .

properties

IUPAC Name

ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BNO4/c1-6-18-12(17)11-8-7-10(9-16-11)15-19-13(2,3)14(4,5)20-15/h7-9H,6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LARSIMPPYZOXGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00433495
Record name ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00433495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate

CAS RN

741709-57-9
Record name ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00433495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
TT Tung, TH Jakobsen, TT Dao, AT Fuglsang… - European journal of …, 2017 - Elsevier
Taking advantage of microwave-assisted synthesis, efficient and expedite procedures for preparation of a library of fusaric acid and 39 analogues are reported. The fusaric acid …
Number of citations: 57 www.sciencedirect.com

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